2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(10(15)11(16)17)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJIGVFPIGCIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid, also known by its CAS number 1363381-18-3, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₁O₄ |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 1363381-18-3 |
| MDL Number | MFCD22566156 |
| InChI Key | CGBNTOUUTCHHQO-UHFFFAOYSA-N |
The compound features a spirocyclic structure that contributes to its unique biological activity.
Research indicates that this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of endocannabinoids, which have various physiological effects including analgesic and anti-inflammatory properties .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses, particularly through its action on chemokine receptors such as CCR3 and CCR5. These receptors are implicated in various inflammatory diseases and conditions like HIV infection and multiple sclerosis .
- Analgesic Properties : By enhancing endocannabinoid signaling, the compound may provide analgesic effects, making it a candidate for pain management therapies.
- Immunomodulatory Effects : The ability to regulate immune responses positions this compound as a potential therapeutic agent for autoimmune diseases and conditions characterized by excessive inflammation .
Study 1: FAAH Inhibition and Pain Relief
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 7-azaspiro[3.5]nonane, including this compound, significantly inhibited FAAH activity in vitro. The results indicated a dose-dependent increase in endocannabinoid levels, correlating with reduced pain responses in animal models .
Study 2: Chemokine Receptor Modulation
Another investigation focused on the modulation of chemokine receptors by this compound. It was found that the compound could effectively block CCR3 and CCR5 receptors, which are critical in mediating inflammatory responses and viral infections such as HIV. This suggests potential use in developing treatments for both inflammatory diseases and viral infections .
Safety Profile
The safety profile of this compound indicates potential hazards associated with its use. Hazard statements include:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
Precautionary measures should be taken when handling this compound to minimize exposure risks .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid. For instance, derivatives of spirocyclic compounds have shown efficacy against various strains of bacteria, including resistant strains such as Pseudomonas aeruginosa. The ability to inhibit the NDM-1 enzyme, which contributes to antibiotic resistance, has been observed in related compounds, indicating potential applications in developing new antibiotics .
Anticancer Properties
Research indicates that spirocyclic compounds can exhibit anticancer activity by interfering with cellular signaling pathways involved in cancer progression. The structural characteristics of this compound may enhance its interaction with biological targets, thus serving as a lead compound for further development in cancer therapeutics.
Peptide Synthesis
The presence of the tert-butoxycarbonyl group allows for selective protection of amine functionalities during peptide synthesis. This makes this compound a valuable intermediate in the synthesis of complex peptides and bioactive molecules.
Building Block for Drug Development
Due to its spirocyclic nature, this compound can serve as a building block in the synthesis of more complex pharmaceutical agents. Its unique structure can be modified to enhance pharmacological properties or reduce toxicity, making it an attractive candidate for drug discovery programs.
Study on Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives similar to this compound showed significant inhibition against carbapenemase-producing strains of Pseudomonas aeruginosa. The compound exhibited an IC50 value of 6.1 ± 0.4 μM, indicating potent activity against resistant bacterial strains .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 5 | 6.1 ± 0.4 | NDM-1 Inhibitor |
| Aztreonam + Compound 5 | Reduced MIC by 8-fold | Potentiation |
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds similar to this spirocyclic structure can exhibit favorable absorption and distribution characteristics in vivo, making them suitable candidates for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Ring Size
The following table summarizes key structural differences among spirocyclic analogs:
Key Observations :
- Oxygen Substitution : The 5-oxa variant () introduces polarity, enhancing solubility but possibly reducing membrane permeability .
Physicochemical and Spectroscopic Properties
- NMR Data : The [4.4] compound () shows distinct $ ^1H $ NMR signals at δ 1.45–1.23 ppm (Boc group) and δ 3.76–3.16 ppm (spiro protons), differing from the [3.5] system due to ring strain .
Q & A
Q. What are the standard synthetic routes for 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid, and what parameters are critical for optimizing yield and purity?
The compound is typically synthesized via multi-step routes involving cyclization and functional group protection. Key steps include:
- Spirocyclic Core Formation : Cyclization of precursors like tetrahydropyran derivatives under anhydrous conditions using bases such as sodium hydride (NaH) in tetrahydrofuran (THF) .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .
- Carboxylic Acid Activation : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation in downstream derivatization . Optimization parameters include solvent choice (anhydrous THF or DMF), reaction temperature (0–25°C), and stoichiometric control of reagents to minimize side products . Scalable methods have achieved multigram quantities with yields >70% .
Q. Which chemical reactions are most applicable for modifying this compound to study structure-activity relationships (SAR)?
Common reactions include:
- Oxidation/Reduction : Modifying the nitrogen oxidation state or introducing ketones/alcohols via controlled redox conditions (e.g., NaBH4 for reduction, KMnO4 for oxidation) .
- Substitution : Nucleophilic displacement of halides or activated esters to introduce heterocycles or bioisosteres .
- Esterification/Amidation : Coupling the carboxylic acid with amines or alcohols to generate prodrugs or improve bioavailability . Methodological tips: Monitor reaction progress via TLC or LCMS, and purify intermediates using flash chromatography or recrystallization .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activities of derivatives across studies?
Discrepancies often arise from variations in:
- Assay Conditions : Differences in buffer pH, ionic strength, or temperature can alter enzyme-binding kinetics. Standardize assays using validated protocols (e.g., ITC for binding affinity measurements) .
- Stereochemical Purity : Unresolved enantiomers may exhibit divergent activities. Employ chiral HPLC or asymmetric synthesis to ensure stereochemical homogeneity .
- Cellular Models : Use orthogonal assays (e.g., SPR, cellular uptake studies) to validate target engagement in physiologically relevant systems .
Q. What strategies effectively control stereochemistry during spirocyclic core synthesis?
- Chiral Auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to direct asymmetric cyclization .
- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-based systems) for enantioselective ring-closing metathesis .
- Dynamic Resolution : Leverage kinetic resolution under thermodynamic conditions to favor the desired diastereomer . Key tools: X-ray crystallography for absolute configuration confirmation and NOESY NMR to assess spatial arrangements .
Q. How does the spirocyclic architecture influence pharmacokinetic properties, and what methodologies quantify this impact?
- Conformational Rigidity : Reduces metabolic degradation by limiting enzyme access to labile groups. Assess via molecular dynamics simulations .
- LogP Modulation : The Boc group enhances lipophilicity, improving blood-brain barrier penetration. Measure using shake-flask or HPLC-based logP assays .
- In Vivo Half-Life : Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Derivative Synthesis
Q. Table 2. Analytical Techniques for Structural Validation
| Technique | Application | Example Data |
|---|---|---|
| NMR (¹H/¹³C) | Confirm spirocyclic core and substituents | δ 1.4 ppm (Boc CH3), δ 4.2 ppm (N-CH2) |
| HRMS | Verify molecular formula | [M+H]+ calc. 283.36, found 283.35 |
| X-ray Crystallography | Absolute stereochemistry determination | CCDC deposition code: 2056789 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
